molecular formula C10H17ClN4O B13580697 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide

Cat. No.: B13580697
M. Wt: 244.72 g/mol
InChI Key: ZMZLYVTUKHCNKQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound with potential applications in various scientific fields. Its structure features a pyrazole ring substituted with a chloro and methyl group, connected to a butanamide chain with an ethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the butanamide chain: The pyrazole derivative is then reacted with a butanamide precursor, often using coupling agents to facilitate the reaction.

    Introduction of the ethylamino group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)acetic acid: This compound shares the pyrazole ring structure but differs in the side chain.

    4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid: Similar structure with a different functional group on the butane chain.

Uniqueness

4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

4-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)butanamide

InChI

InChI=1S/C10H17ClN4O/c1-3-13-9(10(12)16)4-5-15-7(2)8(11)6-14-15/h6,9,13H,3-5H2,1-2H3,(H2,12,16)

InChI Key

ZMZLYVTUKHCNKQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C(=C(C=N1)Cl)C)C(=O)N

Origin of Product

United States

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